5-Methyl-3-(methylthio)-1,2,4-triazine
CAS No.: 28735-24-2
Cat. No.: VC3940091
Molecular Formula: C5H7N3S
Molecular Weight: 141.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 28735-24-2 |
---|---|
Molecular Formula | C5H7N3S |
Molecular Weight | 141.2 g/mol |
IUPAC Name | 5-methyl-3-methylsulfanyl-1,2,4-triazine |
Standard InChI | InChI=1S/C5H7N3S/c1-4-3-6-8-5(7-4)9-2/h3H,1-2H3 |
Standard InChI Key | XIMYORHJBOQKDO-UHFFFAOYSA-N |
SMILES | CC1=CN=NC(=N1)SC |
Canonical SMILES | CC1=CN=NC(=N1)SC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 1,2,4-triazine ring system substituted at positions 3 and 5 with methylthio () and methyl () groups, respectively. X-ray crystallography and NMR analyses confirm a planar triazine ring with bond lengths consistent with aromatic delocalization . The methylthio group adopts a conformation perpendicular to the ring plane, minimizing steric hindrance .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 141.19 g/mol | |
Density | 1.27 g/cm³ (analogs) | |
Boiling Point | 409.3°C (estimated) | |
LogP | 0.9019 | |
PSA (Polar Surface Area) | 63.97 Ų |
Spectroscopic Characterization
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NMR: Signals at δ 2.6 ppm (methylthio ) and δ 2.1–2.3 ppm (methyl ) confirm substituent positions .
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NMR: Resonances at δ 174.8 ppm (C3) and δ 150.1 ppm (C5) correlate with triazine ring carbons .
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IR: Stretching vibrations at 1546 cm (C=N) and 1030 cm (C–S) validate the structure .
Synthesis and Industrial Production
Traditional Synthetic Routes
The compound is typically synthesized via nucleophilic substitution or cyclization reactions:
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Methylthiolation of 3-Chloro-5-methyl-1,2,4-triazine:
Reaction with sodium thiomethoxide () in DMF at 80°C yields the target compound in 70–85% purity . -
Cyclocondensation of Thiosemicarbazides:
Heating methylthiosemicarbazide with acetylacetone in acidic media forms the triazine ring .
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to enhance efficiency. For example, coupling 5-methyl-3-methylthio-1,2,4-triazine with phenylacetylenes under microwave conditions (150°C, 20 min) achieves yields >90% for phenylethynyl derivatives .
Table 2: Comparison of Synthesis Methods
Method | Conditions | Yield |
---|---|---|
Nucleophilic Substitution | DMF, 80°C, 12 h | 70–85% |
Microwave Coupling | 150°C, 20 min, Pd catalyst | >90% |
Chemical Reactivity and Derivative Formation
Oxidation and Reduction
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Oxidation: Treatment with converts the methylthio group to sulfoxide () or sulfone () .
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Reduction: Catalytic hydrogenation (Pd/C, ) saturates the triazine ring to form dihydrotriazines, altering electronic properties .
Cross-Coupling Reactions
The methylthio group acts as a leaving group in palladium-catalyzed couplings. For instance, Suzuki-Miyaura reactions with arylboronic acids produce bi-1,2,4-triazines, which exhibit enhanced π-conjugation for materials science applications .
Biological and Pharmaceutical Applications
Anticancer Activity
Derivatives of 5-methyl-3-(methylthio)-1,2,4-triazine demonstrate moderate cytotoxicity against colorectal (HCT116) and glioblastoma (A-172) cell lines, with IC values ranging from 10–50 µM . Mechanistic studies suggest inhibition of topoisomerase II and DNA intercalation .
Neurological Targets
The compound serves as a precursor to mGluR5 antagonists, which modulate glutamate signaling in neurodegenerative diseases. Optimized derivatives show nanomolar affinity () for mGluR5 receptors .
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